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Compound of Interest

Compound Name:
1-(Methoxymethyl)-1H-indol-7-

amine

Cat. No.: B13165369

Get Quote

Executive Summary
1-(Methoxymethyl)-1H-indol-7-amine (CAS: 1594470-67-3) is a specialized heterocyclic

building block critical for the synthesis of complex kinase inhibitors (e.g., JAK, BTK) and indole-

based alkaloids.[1] Unlike standard indole intermediates, this compound features a

Methoxymethyl (MOM) protecting group on the indole nitrogen (

) and a free primary amine at the

position.

This dual-functional scaffold solves a classic synthetic problem: it masks the acidic indole

proton to prevent side reactions (such as

-alkylation or polymerization) while leaving the

-amine available for chemoselective functionalization (e.g., Buchwald-Hartwig coupling, amide
formation). The MOM group further enables directed ortho-lithiation (DoM) at the

position, providing a versatile entry point for tri-substituted indole drugs.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13165369#bc-rfq
https://www.benchchem.com/product/b13165369/docs?utm_src=pdf-body#high-performance-intermediate-guide-1-methoxymethyl-1h-indol-7-amine
https://pubmed.ncbi.nlm.nih.gov/16412654/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13165369?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 1: Technical Profile & Mechanism
Chemical Identity[2]

IUPAC Name: 1-(Methoxymethyl)-1H-indol-7-amine

CAS Number: 1594470-67-3

Molecular Formula:

Molecular Weight: 176.22 g/mol

Key Features:

-MOM Group: Hemiaminal ether; stable to bases and nucleophiles; removable with mild
acid (e.g., TFA, HCl).

-Amino Group: Nucleophilic handle for cross-coupling or heterocycle fusion (e.g.,
pyrrolopyrimidines).

Mechanistic Advantage: The "MOM Effect"
The choice of the Methoxymethyl (MOM) protecting group is not arbitrary. In the context of 7-

aminoindoles, it offers superior performance compared to Sulfonyl (Tosyl) or Carbamate (Boc)

groups:

Directed Lithiation (DoM): The oxygen in the MOM group can coordinate with lithium

reagents (e.g.,

-BuLi), stabilizing the transition state and directing lithiation exclusively to the

position. This allows for the precise introduction of electrophiles (formyl, halides, boronic
esters) at

without affecting the

amine derivatives.

Electronic Neutrality: Unlike the electron-withdrawing Tosyl group, MOM does not

significantly deactivate the indole ring. This preserves the reactivity of the system for
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subsequent electrophilic aromatic substitutions if required.

Orthogonality: The MOM group is stable under the basic conditions required for

-amine functionalization (e.g., NaH, bases used in Pd-catalysis), whereas Boc groups might
be labile at high temperatures or in the presence of strong nucleophiles.

Part 2: Comparative Performance Guide
The following table contrasts 1-(Methoxymethyl)-1H-indol-7-amine against alternative 7-

aminoindole protected forms.

Feature
N-MOM (This

Product)
N-Tosyl (Ts) N-Boc N-SEM

Primary Utility
C2-Lithiation &

Base Stability

Crystallinity &

Purification
Ease of Removal

Fluoride

Deprotection

C2-Lithiation

Yield

High (>85%)

(Chelation

Control)

Low (Inductive

Deactivation)

Moderate (Steric

Clash)

High (Chelation

Control)

Base Stability
Excellent (Stable

to NaH, KOtBu)

Good (May

cleave with

strong nucs)

Moderate

(Unstable

>100°C)

Excellent

Acid Stability
Low (Cleaves

with TFA/HCl)

High (Requires

strong

acid/reduct.)[2][3]

Low (Cleaves

with TFA)
Moderate

Atom Economy
High (Small

protecting group)

Low (Large mass

penalty)
Moderate

Low (Silicon

waste)

Cost Efficiency High High High
Low (Expensive

Reagents)
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Analyst Note: Use the N-MOM variant when your synthetic route requires base-mediated

coupling at the 7-position followed by C2-functionalization. Use N-Tosyl only if you need to shut

down ring reactivity to prevent oxidation.

Part 3: Experimental Protocols
Synthesis Workflow (Self-Validating Protocol)
Since this compound is often prepared in situ or as a key intermediate, the following protocol

describes its generation from 7-nitroindole.

Step 1: N-Protection of 7-Nitroindole

Reagents: 7-Nitroindole (1.0 eq), Sodium Hydride (1.2 eq, 60% in oil), Chloromethyl methyl

ether (MOM-Cl) (1.1 eq), DMF.

Protocol:

Dissolve 7-nitroindole in anhydrous DMF at 0°C under Argon.

Add NaH portion-wise. Evolution of

gas confirms deprotonation. Stir for 30 min.

Add MOM-Cl dropwise (Caution: Carcinogen).

Warm to RT and stir for 2 hours.

Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of the polar NH spot and

appearance of a less polar spot.

Yield: Typically 90-95%.

Step 2: Reduction to 1-(Methoxymethyl)-1H-indol-7-amine
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Reagents: N-MOM-7-nitroindole, 10% Pd/C (10 wt%), Hydrogen (

balloon), Methanol.

Protocol:

Suspend the nitro compound and Pd/C in MeOH.

Purge with

and stir vigorously at RT for 4-6 hours.

Filter through Celite to remove catalyst.

Concentrate in vacuo.

Validation:

NMR will show the disappearance of the low-field nitro-adjacent protons and the
appearance of a broad

signal (approx. 3.5-5.0 ppm).

Storage: Store under inert gas at -20°C (Amine is oxidation-sensitive).

Visualization of Synthetic Logic
The following diagram illustrates the strategic value of this intermediate in drug discovery.
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Caption: Strategic workflow showing the synthesis of the title compound and its divergent utility

in accessing C7 and C2 functionalized drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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